molecular formula C15H15BrN2O B12609503 3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide CAS No. 917910-67-9

3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide

Cat. No.: B12609503
CAS No.: 917910-67-9
M. Wt: 319.20 g/mol
InChI Key: XTYOYJVFNGXLAU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide is an organic compound that features a bromophenyl group, a cyanocyclopentene ring, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Cyclopentene Formation: Formation of the cyanocyclopentene ring through cyclization reactions.

    Amidation: Coupling of the bromophenyl and cyanocyclopentene intermediates with a propanamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions could target the nitrile group in the cyanocyclopentene ring.

    Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of bromophenyl ketones or acids.

    Reduction: Conversion of the nitrile group to amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanocyclopentene ring and bromophenyl group could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide
  • 3-(4-Fluorophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

CAS No.

917910-67-9

Molecular Formula

C15H15BrN2O

Molecular Weight

319.20 g/mol

IUPAC Name

3-(4-bromophenyl)-N-(2-cyanocyclopenten-1-yl)propanamide

InChI

InChI=1S/C15H15BrN2O/c16-13-7-4-11(5-8-13)6-9-15(19)18-14-3-1-2-12(14)10-17/h4-5,7-8H,1-3,6,9H2,(H,18,19)

InChI Key

XTYOYJVFNGXLAU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)NC(=O)CCC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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